N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide
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Overview
Description
N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a chlorinated thiophene ring, a trifluoromethyl group, and a pyridine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide typically involves multiple steps:
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Formation of the Chlorothiophene Intermediate: : The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) under controlled conditions.
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Alkylation: : The chlorothiophene intermediate is then subjected to alkylation with 3-bromopropylamine to form 3-(5-chlorothiophen-2-yl)propylamine. This reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
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Coupling with Pyridine Derivative: : The final step involves coupling the alkylated intermediate with 3-(trifluoromethyl)pyridine-4-carboxylic acid. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The chlorothiophene moiety can participate in nucleophilic substitution reactions. For example, the chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted thiophenes
Scientific Research Applications
Chemistry
In chemistry, N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-bromothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide
- N-[3-(5-methylthiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide
- N-[3-(5-fluorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring. This chlorine atom can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for the development of new materials, drugs, and industrial chemicals. Further research into its properties and applications will continue to uncover its full potential.
Properties
IUPAC Name |
N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c15-12-4-3-9(22-12)2-1-6-20-13(21)10-5-7-19-8-11(10)14(16,17)18/h3-5,7-8H,1-2,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAPJFYQCOCXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCCCC2=CC=C(S2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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